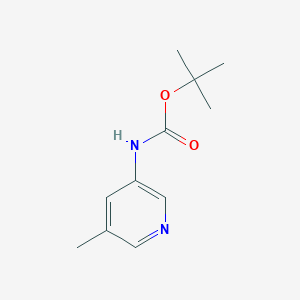![molecular formula C14H13F3N2O B2470424 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile CAS No. 1175874-01-7](/img/structure/B2470424.png)
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFP is a potent inhibitor of several enzymes, including the serine protease, thrombin, and factor Xa. This compound has been shown to possess anticoagulant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of novel therapeutics.
Mécanisme D'action
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile exerts its effects by inhibiting the activity of thrombin and factor Xa. Thrombin is a serine protease that plays a critical role in the coagulation cascade, converting fibrinogen to fibrin and promoting clot formation. Factor Xa is another serine protease that plays a crucial role in the coagulation cascade by converting prothrombin to thrombin. 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile binds to the active site of these enzymes, preventing their activity and resulting in a reduction in thrombin generation and subsequent clot formation.
Biochemical and Physiological Effects
In addition to its anticoagulant effects, 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile has been shown to possess anti-inflammatory and analgesic properties. 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This inhibition results in a reduction in inflammation and subsequent pain. 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is its potent inhibitory activity against thrombin and factor Xa, making it a useful tool for studying the coagulation cascade. Additionally, 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile's anti-inflammatory and analgesic properties make it a promising candidate for the development of novel therapeutics for inflammatory conditions and pain. However, one limitation of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is its potential toxicity, as it has been shown to induce hepatotoxicity in animal studies.
Orientations Futures
There are several potential future directions for the study of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. One area of interest is its potential use in the treatment of inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile's potential as an analgesic agent warrants further investigation, particularly in the development of novel pain therapeutics. Finally, the potential toxicity of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile requires further investigation, particularly in the development of safe and effective dosing regimens.
Méthodes De Synthèse
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile can be synthesized via several methods, including the reaction of 4-(trifluoromethyl)benzoyl chloride with piperidine-4-carbonitrile in the presence of a base. Alternatively, 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile can be synthesized through the reaction of 4-(trifluoromethyl)benzoyl isocyanate with piperidine-4-carbonitrile.
Applications De Recherche Scientifique
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile has been extensively studied for its potential therapeutic applications. One area of interest is its use as an anticoagulant agent. 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile has been shown to inhibit the activity of thrombin and factor Xa, two enzymes that play a critical role in the coagulation cascade. This inhibition results in a reduction in thrombin generation and subsequent clot formation. 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory conditions and pain.
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)12-3-1-11(2-4-12)13(20)19-7-5-10(9-18)6-8-19/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNBUTANLVCMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2470357.png)
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2470358.png)
![3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470359.png)

![N-benzyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2470361.png)
![2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one](/img/structure/B2470362.png)